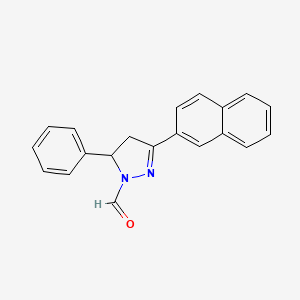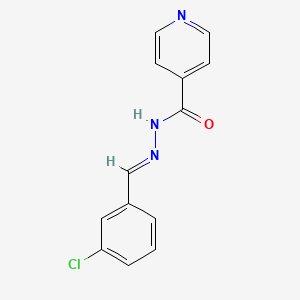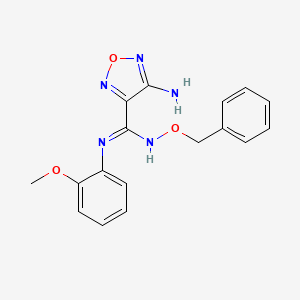
5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazole-2-carbaldehyde
Vue d'ensemble
Description
5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazole-2-carbaldehyde is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a naphthalene ring, a phenyl group, and a dihydropyrazole ring with an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazole-2-carbaldehyde typically involves the condensation of naphthalene-2-carbaldehyde with phenylhydrazine, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation and cyclization processes. The final oxidation step can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products
Oxidation: 5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazole-2-carboxylic acid
Reduction: 5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazole-2-methanol
Substitution: Various substituted derivatives depending on the substituent introduced
Applications De Recherche Scientifique
5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include binding to active sites or altering the conformation of target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- 2-[3,5-di-(naphthalen-2-yl)-phenyl]-naphthalen
- N-Naphthalen-2-yl-3,5-dinitro-N-phenyl-benzamide
Uniqueness
5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazole-2-carbaldehyde is unique due to its combination of a naphthalene ring, a phenyl group, and a dihydropyrazole ring with an aldehyde functional group. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
5-naphthalen-2-yl-3-phenyl-3,4-dihydropyrazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c23-14-22-20(16-7-2-1-3-8-16)13-19(21-22)18-11-10-15-6-4-5-9-17(15)12-18/h1-12,14,20H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVYLNJZXDEJGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC3=CC=CC=C3C=C2)C=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3858074.png)

![4-[(2-chlorobenzyl)oxy]benzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B3858092.png)
![(2E,2'E)-1,1'-ethane-1,2-diylbis[2-(anthracen-9-ylmethylidene)-1-methylhydrazine]](/img/structure/B3858095.png)
![4,6-dimethyl-N-[(E)-1-thiophen-2-ylethylideneamino]pyrimidin-2-amine](/img/structure/B3858110.png)
![4-[(2E)-2-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE](/img/structure/B3858114.png)
![Methyl 2-benzamido-3-[(2-benzamido-3-methoxy-3-oxopropyl)disulfanyl]propanoate](/img/structure/B3858129.png)
![4-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B3858130.png)
![2-cyano-N-[(E)-1-(furan-2-yl)ethylideneamino]acetamide](/img/structure/B3858133.png)

![3-(4-biphenylyl)-2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3858138.png)
![4-((1H-Benzo[D]imidazol-2-YL)methyl)phenol](/img/structure/B3858144.png)
![[({N'-[(E)-(4-bromophenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine](/img/structure/B3858161.png)
![4-Chloro-1-{[2-(trichloromethyl)(1,3-oxazolidin-3-yl)]sulfonyl}benzene](/img/structure/B3858166.png)
